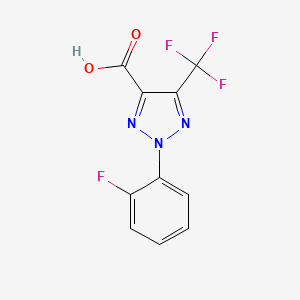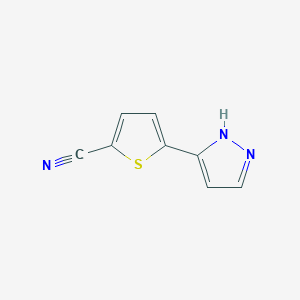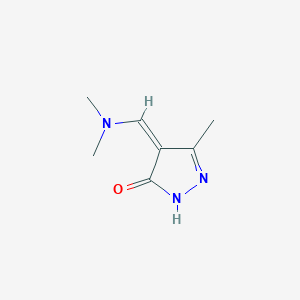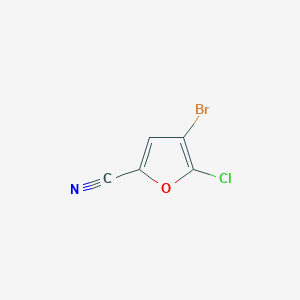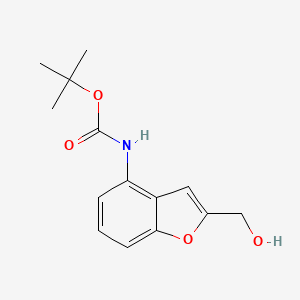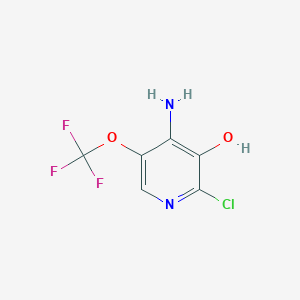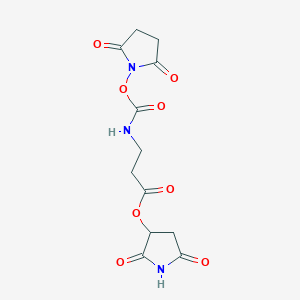![molecular formula C18H13NO2 B11773180 6,11-Dihydrobenzo[b]acridine-12-carboxylic acid](/img/structure/B11773180.png)
6,11-Dihydrobenzo[b]acridine-12-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dihydrobenzo[b]acridine-12-carboxylic acid is a compound belonging to the acridine family, which is known for its broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
The synthesis of 6,11-Dihydrobenzo[b]acridine-12-carboxylic acid typically involves cyclocondensation reactions. One method involves the cyclocondensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This method has been shown to produce the desired compound with good activity against certain cell lines. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6,11-Dihydrobenzo[b]acridine-12-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the acridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,11-Dihydrobenzo[b]acridine-12-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: The compound has shown activity against certain cell lines, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 6,11-Dihydrobenzo[b]acridine-12-carboxylic acid involves its interaction with DNA. Acridine derivatives are known to intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerases and telomerases . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s effects on molecular targets and pathways are still under investigation, but its ability to interact with DNA is a key aspect of its mechanism of action.
Comparison with Similar Compounds
6,11-Dihydrobenzo[b]acridine-12-carboxylic acid can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with potential anticancer properties.
Amsacrine (m-AMSA): Used in clinical studies for its anticancer activity. What sets this compound apart is its specific structure and the unique biological activities it exhibits. While similar compounds share the acridine core, the variations in their functional groups and overall structure lead to differences in their biological activities and applications.
Properties
Molecular Formula |
C18H13NO2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
6,11-dihydrobenzo[b]acridine-12-carboxylic acid |
InChI |
InChI=1S/C18H13NO2/c20-18(21)17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-8H,9-10H2,(H,20,21) |
InChI Key |
JMXYPJGCQBJVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC3=NC4=CC=CC=C4C(=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


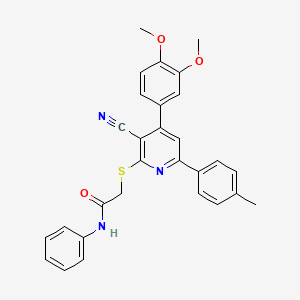
![3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11773100.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11773105.png)
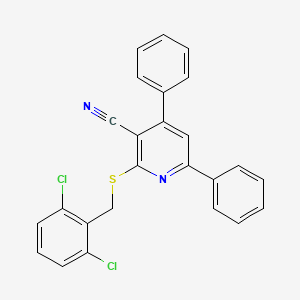
![3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B11773125.png)
